molecular formula C20H21FN6O B3412433 3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea CAS No. 932990-25-5

3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea

Cat. No.: B3412433
CAS No.: 932990-25-5
M. Wt: 380.4 g/mol
InChI Key: DXECYNVSZPPUJN-UHFFFAOYSA-N
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Description

This compound features a urea backbone (-NH-CO-NH-) linking two aromatic systems: a 4-fluorophenyl group and a pyrimidine ring substituted with dimethylamino and methyl groups. The 4-fluorophenyl group contributes to lipophilicity and metabolic stability, common in pharmaceutical agents .

Properties

IUPAC Name

1-[4-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3-(4-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O/c1-13-12-18(27(2)3)26-19(22-13)23-15-8-10-17(11-9-15)25-20(28)24-16-6-4-14(21)5-7-16/h4-12H,1-3H3,(H,22,23,26)(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXECYNVSZPPUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to condensation reactions. For instance, the synthesis might involve the reaction of 4-(dimethylamino)-6-methylpyrimidin-2-amine with 4-fluoroaniline under specific conditions to form the desired urea derivative .

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Urea-Based Pharmaceuticals (Pfizer Patent Compound)

Compound: 1-(4-{[4-(Dimethylamino)piperidin-1-yl]carbonyl}phenyl)-3-[4-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]urea

  • Key Differences :
    • Replaces pyrimidine with a triazine core.
    • Incorporates morpholine and piperidine substituents.
    • Includes a carbonyl linker instead of direct pyrimidine-phenyl bonding.
  • Implications: Morpholine/triazine groups may improve aqueous solubility due to polar oxygen and nitrogen atoms. Piperidine’s basicity could alter pharmacokinetics (e.g., tissue penetration) compared to the dimethylamino-pyrimidine in the target compound .

Chalcone Derivatives with Fluorophenyl Moieties

Examples : (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one and analogs .

  • Key Differences :
    • Chalcones feature an α,β-unsaturated ketone instead of urea.
    • Dihedral angles between aromatic rings range from 7.14° to 56.26°, suggesting conformational flexibility.
  • Implications: Urea’s hydrogen-bonding capacity may enhance target affinity compared to chalcones’ planar enone systems. Rigid pyrimidine-urea framework in the target compound could reduce metabolic degradation versus chalcones .

Pyrimidine Derivatives with Fluorophenyl Substitutions

Example: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine .

  • Key Differences: Lacks urea linkage; instead, has an aminomethyl side chain. Methoxy group introduces electron-donating effects, contrasting with the target compound’s dimethylamino (electron-donating) and methyl (steric) groups. Dihedral angles: 12.8° (pyrimidine-phenyl), 86.1° (pyrimidine-fluorophenyl).
  • Implications: Urea in the target compound enables stronger hydrogen bonding versus the aminomethyl group. Dimethylamino-pyrimidine may enhance solubility in acidic environments due to protonation .

Urea-Based Pesticides

Examples : Teflubenzuron, Hexaflumuron .

  • Key Differences: Halogen-rich (Cl, F) substituents in pesticides versus dimethylamino/methyl groups in the target compound. Pesticides often have dichlorophenyl or tetrafluoroethoxy groups.
  • Implications: Target compound’s dimethylamino group may reduce environmental persistence compared to halogenated pesticides. Fluorophenyl urea’s electronic profile could favor pharmaceutical targeting (e.g., kinase inhibition) over insecticidal chitin synthesis disruption .

Comparative Data Table

Compound Core Structure Key Substituents Functional Groups Dihedral Angles Notable Properties
Target Compound Pyrimidine-urea 4-Fluorophenyl, dimethylamino, methyl Urea, pyrimidine Not reported High hydrogen-bonding potential
Pfizer Patent Compound Triazine-urea Morpholine, piperidine Urea, triazine, carbonyl Not reported Enhanced solubility
Chalcone Derivatives α,β-unsaturated ketone Varied aryl groups Enone, fluorophenyl 7.14°–56.26° Conformational flexibility
Pyrimidine Derivative Pyrimidine Methoxyphenyl, fluorophenyl Aminomethyl, pyrimidine 12.8°, 86.1° Weak C–H⋯O hydrogen bonds
Pesticides (e.g., Teflubenzuron) Urea-heterocycle Dichlorophenyl, trifluoromethyl Urea, halogens Not reported High lipophilicity, environmental persistence

Research Findings and Implications

  • Structural Rigidity vs.
  • Solubility and Bioavailability: Dimethylamino and urea groups may enhance solubility in polar solvents, contrasting with halogenated pesticides’ lipid-driven bioavailability .
  • Electronic Effects: The dimethylamino group’s electron-donating nature could modulate pyrimidine’s aromaticity, affecting binding interactions versus methoxy or halogen substituents .

Biological Activity

3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea, also known by its chemical identifier TCMDC-124977, is a compound of significant interest in medicinal chemistry due to its biological activity against various diseases, particularly malaria. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H19F2N5O
  • Molecular Weight : 383.4 g/mol
  • Key Functional Groups : Urea, pyrimidine, and dimethylamino groups contribute to its biological activity.

The compound exhibits its biological effects primarily through the inhibition of specific enzymes within the Plasmodium falciparum parasite. Research indicates that it interacts with the calcium-dependent protein kinase 1 (CDPK1) in Plasmodium, which is crucial for the survival and proliferation of the parasite. The urea moiety in the structure is believed to facilitate hydrogen bonding interactions with key residues in the ATP-binding site of the enzyme, thus inhibiting its activity and leading to antimalarial effects .

Antimalarial Activity

Recent studies have demonstrated that derivatives of this compound show potent antimalarial activity against chloroquine-sensitive strains of Plasmodium falciparum. The IC50 values for these compounds have been reported to range from 0.09 µM to 7.2 µM, indicating strong efficacy .

Cytotoxicity

While assessing biological activity, it is crucial to evaluate cytotoxicity against mammalian cell lines. The HepG2 cell line has been used for this purpose, revealing that some derivatives exhibit good selectivity towards the parasite while maintaining low toxicity towards human cells .

Case Studies and Research Findings

  • Study on Structural Modifications :
    • A study focused on modifying the urea moiety and substituents on the pyrimidine ring to enhance biological activity. The most active compounds were those with specific anilino substitutions at the 4-position of pyrimidine, which improved both potency and selectivity against Plasmodium falciparum .
    Compound IDIC50 (µM)Selectivity Index
    Compound 400.0954
    Compound 410.1248
  • Molecular Docking Studies :
    • Molecular docking simulations indicated that the urea derivatives form stable complexes with CDPK1, suggesting a strong affinity for the target enzyme. The binding interactions were characterized by hydrogen bonds with critical residues such as Glu151 and Glu154, enhancing our understanding of how structural variations affect biological activity .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated that selected derivatives maintained their antimalarial efficacy without significant adverse effects on host organisms, which is promising for further development into therapeutic agents .

Q & A

Q. What are the critical considerations for designing a synthetic route for this compound?

Methodological Answer: The synthesis of this urea derivative requires a multi-step approach involving:

Intermediate Formation : Introduce the fluorophenyl group via electrophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for aryl-amine bonds) .

Pyrimidine Core Assembly : Use cyclocondensation reactions (e.g., amidines with diketones) to construct the dimethylamino-methylpyrimidine moiety.

Urea Linkage Formation : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) or phosgene derivatives to connect intermediates.
Optimization : Apply statistical Design of Experiments (DoE) to minimize side reactions and maximize yield. Key factors include temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are most suitable for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and urea linkage integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect impurities.
  • HPLC-PDA/UPLC : Quantify purity (>95% threshold for biological assays) using C18 columns and gradient elution (acetonitrile/water with 0.1% formic acid).
  • X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and selectivity for target proteins?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound and active sites (e.g., kinase ATP-binding pockets). Focus on hydrogen bonding (urea NH groups) and π-π stacking (fluorophenyl ring) .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100+ ns (AMBER/CHARMM force fields) to assess conformational flexibility.
  • Free Energy Calculations : Apply MM-PBSA/GBSA to estimate ΔG binding. Validate with experimental IC₅₀ values from enzymatic assays .

Q. How should researchers resolve contradictions between observed biological activity and computational predictions?

Methodological Answer:

Verify Experimental Conditions : Ensure assay pH, temperature, and co-solvents match physiological conditions.

Re-evaluate Computational Models : Check force field parameters (e.g., partial charges for dimethylamino groups) and solvation models.

Probe Off-Target Effects : Screen against related targets (e.g., kinase panels) to identify unintended interactions.

Synchrotron Crystallography : Resolve protein-ligand structures to detect binding pose discrepancies .

Q. What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?

Methodological Answer:

  • Lipophilicity Adjustment : Introduce solubilizing groups (e.g., PEG chains) or reduce logP via fluorine substitution.
  • Metabolic Stability : Conduct microsomal stability assays (human/rat liver microsomes) to identify vulnerable sites (e.g., urea hydrolysis). Stabilize via methyl/cycloalkyl substituents.
  • Permeability : Use Caco-2 cell assays or PAMPA to optimize bioavailability. Adjust fluorophenyl substitution patterns to balance passive diffusion .

Q. How can reaction path search methods improve the scalability of synthesis?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to map energy profiles for key steps (e.g., urea bond formation). Identify transition states and intermediates.
  • Kinetic Modeling : Apply Arrhenius equations to predict rate-limiting steps. Optimize catalyst loading (e.g., Pd catalysts for cross-coupling) and solvent systems.
  • Flow Chemistry : Transition batch processes to continuous flow for exothermic or air-sensitive reactions (e.g., phosgene alternatives) .

Data Contradiction Analysis Framework

Discrepancy Diagnostic Steps Tools/References
Low yield in scaled-up synthesisCompare DoE results at small vs. large scale; assess mixing efficiency and heat transferCRDC RDF2050108
Inconsistent bioassay resultsReplicate assays with fresh batches; validate cell line viability and compound stabilityICReDD protocols
Computational vs. experimental logPRecalculate partial charges; verify solvent model (e.g., COSMO-RS vs. experimental)PubChem data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea
Reactant of Route 2
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3-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-1-(4-fluorophenyl)urea

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